4-(2-Chloro-6-((4-(methylsulfonyl)piperazin-1-yl)methyl)thieno[3,2-d]pyrimidin-4-yl)morpholine 4-(2-Chloro-6-((4-(methylsulfonyl)piperazin-1-yl)methyl)thieno[3,2-d]pyrimidin-4-yl)morpholine
Brand Name: Vulcanchem
CAS No.: 885675-66-1
VCID: VC3754874
InChI: InChI=1S/C16H22ClN5O3S2/c1-27(23,24)22-4-2-20(3-5-22)11-12-10-13-14(26-12)15(19-16(17)18-13)21-6-8-25-9-7-21/h10H,2-9,11H2,1H3
SMILES: CS(=O)(=O)N1CCN(CC1)CC2=CC3=C(S2)C(=NC(=N3)Cl)N4CCOCC4
Molecular Formula: C16H22ClN5O3S2
Molecular Weight: 432 g/mol

4-(2-Chloro-6-((4-(methylsulfonyl)piperazin-1-yl)methyl)thieno[3,2-d]pyrimidin-4-yl)morpholine

CAS No.: 885675-66-1

Cat. No.: VC3754874

Molecular Formula: C16H22ClN5O3S2

Molecular Weight: 432 g/mol

* For research use only. Not for human or veterinary use.

4-(2-Chloro-6-((4-(methylsulfonyl)piperazin-1-yl)methyl)thieno[3,2-d]pyrimidin-4-yl)morpholine - 885675-66-1

Specification

CAS No. 885675-66-1
Molecular Formula C16H22ClN5O3S2
Molecular Weight 432 g/mol
IUPAC Name 4-[2-chloro-6-[(4-methylsulfonylpiperazin-1-yl)methyl]thieno[3,2-d]pyrimidin-4-yl]morpholine
Standard InChI InChI=1S/C16H22ClN5O3S2/c1-27(23,24)22-4-2-20(3-5-22)11-12-10-13-14(26-12)15(19-16(17)18-13)21-6-8-25-9-7-21/h10H,2-9,11H2,1H3
Standard InChI Key FELGNOOJSGQIPV-UHFFFAOYSA-N
SMILES CS(=O)(=O)N1CCN(CC1)CC2=CC3=C(S2)C(=NC(=N3)Cl)N4CCOCC4
Canonical SMILES CS(=O)(=O)N1CCN(CC1)CC2=CC3=C(S2)C(=NC(=N3)Cl)N4CCOCC4

Introduction

Chemical Identity and Structure

Molecular Characteristics

4-(2-Chloro-6-((4-(methylsulfonyl)piperazin-1-yl)methyl)thieno[3,2-d]pyrimidin-4-yl)morpholine belongs to the thieno[3,2-d]pyrimidine chemical class. This compound features a fused heterocyclic ring system with several key functional groups attached at specific positions. The core structure consists of a thiophene ring fused with a pyrimidine ring, forming the thieno[3,2-d]pyrimidine scaffold that serves as the foundation for various biological activities .

The compound presents three critical structural elements: a chloro substituent at position 2, a morpholine group at position 4, and a (4-methylsulfonyl)piperazin-1-ylmethyl group at position 6. This arrangement creates a molecule with multiple points of interaction with biological targets, particularly kinase enzymes involved in cellular signaling pathways.

Physicochemical Properties

The physicochemical properties of 4-(2-Chloro-6-((4-(methylsulfonyl)piperazin-1-yl)methyl)thieno[3,2-d]pyrimidin-4-yl)morpholine are essential for understanding its potential pharmaceutical applications. The available data reveals important characteristics that influence its biological behavior:

PropertyValue
CAS Number885675-66-1
Molecular FormulaC16H22ClN5O3S2
Molecular Weight431.96100 g/mol
Exact Mass431.08500
Polar Surface Area (PSA)115.49000
LogP2.28010
HS Code2934999090

The compound's LogP value of 2.28010 indicates a moderate lipophilicity, suggesting reasonable membrane permeability while maintaining adequate aqueous solubility . The polar surface area (PSA) of 115.49000 suggests potential limitations in blood-brain barrier penetration but favorable intestinal absorption properties. These characteristics position the compound as a promising candidate for drug development with potentially favorable pharmacokinetic properties.

Nomenclature and Identifiers

The compound is recognized by several synonyms in the scientific literature and chemical databases:

  • 2-chloro-6-(4-methanesulfonylpiperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine

  • 4-(2-chloro-6-((4-N-(methanesulfonyl)piperazin-1-yl)methyl)thieno[3,2-d]pyrimidin-4-yl)morpholine

  • 2-chloro-6-((4-methanesulfonylpiperazin-1-yl)methyl)-4-morpholinothieno[3,2-d]pyrimidine

  • 2-chloro-6-[[4-(methylsulfonyl)-1-piperazinyl]methyl]-4-(4-morpholinyl)-Thieno[3,2-d]pyrimidine

  • 2-chloro-6-(4-methylsulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine

Synthetic Methodology

Synthesis Pathway

The synthesis of 4-(2-Chloro-6-((4-(methylsulfonyl)piperazin-1-yl)methyl)thieno[3,2-d]pyrimidin-4-yl)morpholine involves a multi-step process detailed in the literature. Based on the synthetic route described for related thieno[3,2-d]pyrimidine derivatives, the preparation typically proceeds through the following steps:

  • Formation of the thieno[3,2-d]pyrimidine core structure through condensation of methyl 3-amino-2-thiophenecarboxylate with urea at elevated temperature (approximately 190°C)

  • Chlorination of the resulting thienopyrimidinedione using phosphorus oxychloride to produce 2,4-dichloro-thieno[3,2-d]pyrimidine

  • Regioselective nucleophilic displacement of the 4-chloride with morpholine to yield 2-Chloro-4-morpholine-4-yl-thieno[3,2-d]pyrimidine

  • Introduction of functionality at position 6 through lithiation followed by formylation with N,N-dimethylformamide

  • Reduction of the aldehyde to a primary alcohol using sodium borohydride in methanol

  • Conversion of the alcohol to a chloromethyl intermediate using thionyl chloride

  • Nucleophilic substitution with 1-(methylsulfonyl)piperazine to produce the target compound

This synthetic route demonstrates the application of classic organic chemistry techniques to efficiently construct a complex heterocyclic system with multiple functional groups in good yields.

Characterization Data

The synthesis of 4-(2-Chloro-6-((4-(methylsulfonyl)piperazin-1-yl)methyl)thieno[3,2-d]pyrimidin-4-yl)morpholine yields a white solid with specific spectroscopic characteristics. According to published data, the compound shows the following proton NMR profile:

¹H-NMR (300 MHz, DMSO-d₆) δ: 2.57 (4H, s), 2.90 (3H, s), 3.14 (4H, s), 3.75 (4H, t, J₁=4.5 Hz, J₂=3.9 Hz), 3.91–3.84 (6H, q), 7.31 (1H, s) .

This spectroscopic data confirms the structure of the compound, with signals corresponding to the methylsulfonyl group, piperazine protons, morpholine protons, and the aromatic proton of the thiophene ring.

Biological Activity Profile

Anticancer Properties

The thieno[3,2-d]pyrimidine scaffold, particularly those derivatives incorporating morpholine at position 4, has demonstrated significant anticancer activity. Research has shown that compounds structurally related to 4-(2-Chloro-6-((4-(methylsulfonyl)piperazin-1-yl)methyl)thieno[3,2-d]pyrimidin-4-yl)morpholine exhibit cytotoxicity against multiple cancer cell lines .

Related 4-morpholinothieno[3,2-d]pyrimidine derivatives have been evaluated against several cancer cell lines, including:

  • H460 (non-small cell lung cancer)

  • HT-29 (colorectal adenocarcinoma)

  • MDA-MB-231 (breast cancer)

  • A549 (lung adenocarcinoma)

  • H1975 and H226 (additional lung cancer cell lines)

Studies have indicated that H460 cells are particularly sensitive to compounds in this class, suggesting potential therapeutic applications specifically for non-small cell lung cancer .

Mechanism of Action

The biological activity of 4-(2-Chloro-6-((4-(methylsulfonyl)piperazin-1-yl)methyl)thieno[3,2-d]pyrimidin-4-yl)morpholine and related compounds is believed to involve kinase inhibition. Research indicates that the thieno[3,2-d]pyrimidine core scaffold plays a crucial role in targeting specific kinases involved in cancer cell signaling pathways .

Compounds in this structural class have been investigated for their inhibitory activity against:

  • Phosphoinositide 3-kinase (PI3K): A key regulator of cell growth, proliferation, and survival

  • ATR kinase: An important enzyme involved in DNA damage response and cell cycle checkpoint control

  • Phosphatidylinositol 3-kinase-related kinases (PIKKs): A broader family of kinases involved in various cellular processes

The structural similarity of 4-(2-Chloro-6-((4-(methylsulfonyl)piperazin-1-yl)methyl)thieno[3,2-d]pyrimidin-4-yl)morpholine to known kinase inhibitors like GDC-0941, which has shown clinical potential, suggests a similar mechanism of action through disruption of cancer cell signaling pathways essential for survival and proliferation .

Structure-Activity Relationships

Structure-activity relationship (SAR) studies of thieno[3,2-d]pyrimidine derivatives have yielded important insights into the structural features necessary for biological activity. Key findings relevant to 4-(2-Chloro-6-((4-(methylsulfonyl)piperazin-1-yl)methyl)thieno[3,2-d]pyrimidin-4-yl)morpholine include:

  • The 4-morpholinothieno[3,2-d]pyrimidine scaffold is essential for anticancer activity

  • The 4-(methylsulfonyl)piperazin-1-ylmethyl group at position 6 enhances solubility and metabolic stability

  • Modifications at position 2 (where the chloro group is located in this compound) can modulate potency and selectivity

These structural insights have guided the design of improved derivatives with enhanced pharmacological and pharmacokinetic properties.

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